N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide
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Description
This compound is a derivative of 2,3-dihydrobenzo[b][1,4]dioxin, which is a type of organic compound known as a benzodioxin . It also contains an isoxazole ring and a cyclopropane carboxamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C-O coupling of 2-(2-halophenoxy)-propane-1,3-diols was developed . This protocol provides an efficient and highly enantioselective method for the synthesis of 2-hydroxymethyl-1,4-benzodioxanes .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . For instance, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a related compound, has been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the reaction of methyl acrylate with bromine followed by the formation of 1,4-dioxane via pyrocatechol and the cleavage of the methyl group with LiOH has been suggested .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde, a related compound, is reported to be a solid .Scientific Research Applications
Synthesis and Characterization Techniques
Innovative Synthesis Methods : Research on compounds like 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine derivatives showcases innovative synthesis methods involving oxidative aminocarbonylation and intramolecular conjugate addition, highlighting the potential for creating novel molecules with complex structures (Gabriele et al., 2006).
Characterization of Novel Compounds : The synthesis and characterization of new molecules, such as 5,6-Dimethoxy- N -[( R )-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, provide insights into the methods used for elucidating the structures of complex organic compounds. Techniques like NMR and MS are crucial for confirming the identity and purity of synthesized molecules (Chen et al., 2012).
Potential Applications
Pharmaceutical Research : Compounds with benzodioxine and isoxazole moieties are often explored for their potential biological activities. For example, derivatives of benzoxepinone have been studied for their dual inhibitory properties against cyclooxygenase and 5-lipoxygenase, suggesting potential applications in developing anti-inflammatory drugs (Hamer et al., 1996).
Material Science : The synthesis of aromatic polyamides incorporating ether and hexafluoroisopropylidene links indicates the exploration of new materials with unique thermal and mechanical properties. Such research contributes to the development of advanced polymers with specific applications in various industries (Hsiao and Yu, 1996).
Organic Chemistry and Catalysis : The development of fluorine-18-labeled 5-HT1A antagonists demonstrates the intersection of organic synthesis and radiolabeling techniques, crucial for creating diagnostic and therapeutic agents in nuclear medicine (Lang et al., 1999).
properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(10-1-2-10)17-9-12-8-14(22-18-12)11-3-4-13-15(7-11)21-6-5-20-13/h3-4,7-8,10H,1-2,5-6,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFXWISQBNDISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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